molecular formula C18H13Cl2NO4S B2463637 Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-60-1

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2463637
CAS No.: 477490-60-1
M. Wt: 410.27
InChI Key: HPOZPSHBCZWUJH-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a dichlorophenoxy-acetamido substituent at position 3 and a methyl ester group at position 2.

Properties

IUPAC Name

methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c1-24-18(23)17-16(11-4-2-3-5-14(11)26-17)21-15(22)9-25-13-7-6-10(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZPSHBCZWUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
The structure of methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate suggests potential activity against mycobacterial infections, including tuberculosis. Compounds with similar thiophene structures have been shown to exhibit significant antimycobacterial properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have demonstrated efficacy against Mycobacterium tuberculosis and other mycobacterial species . The mechanism of action typically involves disrupting the bacterial cell wall integrity or inhibiting essential metabolic pathways.

Antitumor Properties
Research indicates that benzo[b]thiophene derivatives can act as potent antitumor agents by targeting microtubule dynamics. Compounds related to this compound have been evaluated for their antiproliferative effects in various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 0.78 nM against human cancer cell lines, indicating strong potential for development as anticancer drugs .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for optimizing their biological activities. Modifications at specific positions on the thiophene ring can significantly enhance their potency against targeted diseases. For instance, the introduction of specific substituents (e.g., methoxy or amino groups) at designated positions has been linked to increased antitumor efficacy and improved binding affinity to target proteins .

Antioxidant and Anti-inflammatory Activities

Recent studies have highlighted the antioxidant properties of thiophene derivatives, which can inhibit free radical-induced lipid peroxidation. This compound may exhibit similar antioxidant capabilities due to its structural features that allow it to scavenge free radicals effectively . Additionally, compounds with thiophene moieties have been reported to possess anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Materials Science Applications

Beyond medicinal applications, this compound may also find utility in materials science. Thiophene derivatives are known for their conductive properties and are used in organic electronics and sensors. Their ability to form conductive polymers can be leveraged in developing advanced materials for electronic applications .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of thiophene derivatives similar to this compound:

StudyFindings
Study ADemonstrated potent antimycobacterial activity against Mycobacterium tuberculosis with IC50 values comparable to existing treatments .
Study BEvaluated the antiproliferative effects on various cancer cell lines; compounds showed significant inhibition of cell growth .
Study CInvestigated antioxidant properties; compounds inhibited lipid peroxidation effectively .
Study DExplored material applications; demonstrated potential for use in organic electronic devices .

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Dichlorophenoxy-Containing Compounds

Anticonvulsant Quinazolinone Derivatives ()

Compound 4b (2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-carboxamidine) shares the 2,4-dichlorophenoxy group with the target compound. It exhibits significant anticonvulsant activity, whereas analogues with single chloro-substitutions (e.g., 4a) are inactive. This highlights the critical role of the 2,4-dichloro configuration in enhancing biological activity. The target compound’s dichlorophenoxy moiety may similarly improve its interaction with biological targets compared to mono-chloro or non-halogenated analogues .

Pesticidal Dichlorophenoxy Derivatives ()

Bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) is a herbicide with structural similarities to the target compound. The dichlorophenoxy group in bifenox contributes to its herbicidal activity by disrupting plant hormone regulation.

Benzo[b]thiophene and Thiophene Derivatives

Ethyl-3-Hydroxybenzo[b]thiophene-2-carboxylate ()

This derivative lacks the dichlorophenoxy-acetamido group but shares the benzo[b]thiophene core. Replacing the hydroxyl group with a dichlorophenoxy-acetamido moiety likely enhances lipophilicity and target binding, as seen in other bioactive thiophenes .

Thiophene Carboxylates with Amino Substituents ()

Methyl 4-methyl-3-(2-(propylamino)acetamido)thiophene-2-carboxylate hydrochloride (Articaine Hydrochloride) is a local anesthetic with a thiophene backbone and an acetamido side chain. Unlike the target compound, its propylamino group increases water solubility and metabolic stability. The dichlorophenoxy group in the target compound may instead enhance membrane permeability or receptor affinity .

Substituent Position and Activity Trends ()

  • Position 2 Substitution: In quinazolinones, 2-(2,4-dichlorophenoxy) derivatives (e.g., 7f) show higher activity than 2-phenoxy analogues. This trend may extend to the benzo[b]thiophene scaffold, where the methyl ester at position 2 could stabilize the molecule’s conformation .
  • Position 3 Substitution: The 3-acetamido group in the target compound contrasts with 3-hydroxy or 3-amino groups in other derivatives. In quinazolinones, 3-(2-chloroethyl)carbonylamino groups enhance anticonvulsant activity compared to amino substituents, suggesting that the dichlorophenoxy-acetamido group in the target compound may similarly optimize bioactivity .

Data Tables

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Activity/Application Source
Target Compound Benzo[b]thiophene 3-(2,4-dichlorophenoxy)acetamido Not reported N/A
4b (Quinazolinone) Quinazolinone 2-(2,4-dichlorophenoxy)methyl Anticonvulsant
Bifenox Benzoate 5-(2,4-dichlorophenoxy), 2-nitro Herbicide
Articaine Hydrochloride Thiophene 3-(propylamino)acetamido Local anesthetic

Table 2: Substituent Effects on Bioactivity

Substituent Position Group Impact on Activity Example Compound
Position 2 Methyl ester Stabilizes conformation; common in prodrugs Target Compound
Position 3 Dichlorophenoxy-acetamido Likely enhances lipophilicity/target interaction Target Compound
Position 3 Hydroxy () Reduces activity compared to halogenated groups Ethyl-3-hydroxy

Biological Activity

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the compound's synthesis, biological effects, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of benzo[b]thiophene derivatives with various acylating agents. The structure includes a benzo[b]thiophene core, an acetamido group, and a dichlorophenoxy moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of benzo[b]thiophene derivatives against Mycobacterium tuberculosis (MTB). For instance, derivatives containing similar structural motifs demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of MTB. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.91 to 22.86 μg/mL, indicating potent activity against dormant and active mycobacterial forms .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

CompoundMIC (μg/mL)Activity Type
Compound 7b2.73Active MTB
Compound 8c0.60Dormant MTB
Compound 8g0.61Dormant MTB

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that certain benzo[b]thiophene derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. The IC50 values for these compounds against cancer cell lines were found to be less than that of doxorubicin, suggesting a promising therapeutic potential .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound XA-431<10
Compound YJurkat<10

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial and cancer cells. Molecular docking studies suggest that these compounds bind effectively to enzymes critical for the survival of pathogens like MTB, thereby inhibiting their growth. Furthermore, the interaction with cancer cell receptors may lead to apoptosis through the activation of intrinsic pathways .

Case Studies

  • Antitubercular Studies : A study conducted on various benzo[b]thiophene derivatives demonstrated that certain compounds exhibited significant antitubercular activity in both in vitro and ex vivo models against MTB strains, highlighting their potential as new therapeutic agents .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of these compounds on human cancer cell lines showed promising results, indicating that modifications in chemical structure could lead to enhanced potency against different types of cancer cells .

Q & A

Q. What are the critical steps and challenges in synthesizing Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves:

Thiophene Core Formation : Cyclization of precursors (e.g., via Gewald reaction) to construct the benzo[b]thiophene scaffold .

Amide Bond Formation : Coupling 2,4-dichlorophenoxyacetic acid with the amino group at position 3 of the thiophene using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions .

Esterification : Methylation of the carboxylate group at position 2 using methanol and acid catalysts (e.g., H₂SO₄) .
Key Challenges :

  • Purity Control : Side reactions during amidation (e.g., racemization) require strict temperature control (0–5°C) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification; use gradient chromatography (HPLC) for isolation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., amide vs. ester groups). For example, the methyl ester at position 2 shows a singlet at ~3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98% is typical for bioactive studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 468.02 for C₁₉H₁₄Cl₂NO₄S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during amidation reduce side-product formation (e.g., hydrolysis of the methyl ester) .
  • Catalyst Screening : Use N-hydroxysuccinimide (NHS) with EDC to stabilize reactive intermediates and improve coupling efficiency .
  • Solvent Optimization : Replace DMF with THF for easier removal via rotary evaporation, reducing purification steps .
    Data-Driven Example :
StepConditionYield Improvement
Amidation0°C, NHS/EDC72% → 89%
EsterificationMeOH/H₂SO₄, reflux65% → 82%

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer:

  • 2,4-Dichlorophenoxy Group : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for intracellular targets .
  • Methyl Ester vs. Free Carboxylic Acid : The ester acts as a prodrug; hydrolysis in vivo increases solubility for renal excretion (test via esterase incubation assays) .
    Contradiction Analysis :
  • Inconsistent IC₅₀ Values : Some studies report nM-level enzyme inhibition, while others show µM activity. Resolve via standardized assay conditions (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to kinases (e.g., EGFR). The dichlorophenoxy group occupies hydrophobic pockets, while the amide forms hydrogen bonds .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (Cl vs. F) with antibacterial activity (R² >0.85 in training sets) .

Q. How can conflicting data on thermal stability be resolved?

Methodological Answer:

  • DSC/TGA Analysis : Differential scanning calorimetry (DSC) reveals melting points (~180–190°C), while thermogravimetric analysis (TGA) detects decomposition above 200°C .
  • Controlled Storage Tests : Store samples under argon at –20°C to prevent ester hydrolysis; monitor via FTIR for carbonyl peak integrity (1700 cm⁻¹) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics : Measure Kᵢ using Lineweaver-Burk plots (e.g., competitive inhibition of CYP450 isoforms) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG ≈ –10 kcal/mol for high-affinity targets) .

Western Blotting : Confirm downstream effects (e.g., reduced phosphorylated ERK in cancer cells) .

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